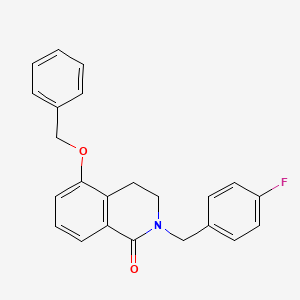

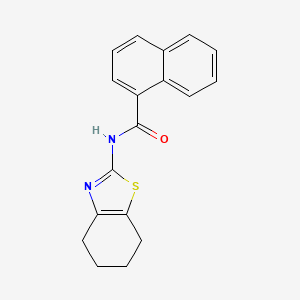

5-(benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(benzyloxy)-2-(4-fluorobenzyl)-3,4-dihydroisoquinolin-1(2H)-one, also known as GBR 12909, is a potent and selective dopamine reuptake inhibitor. It is a white crystalline powder that is commonly used in scientific research to study the dopamine system in the brain. In

Applications De Recherche Scientifique

Radical Cyclization to Aporphines : A study by Estévez et al. (1994) discusses the radical cyclization of bromobenzylisoquinolines and benzylisoquinolin-3-ones, which afford aporphines or novel 5-oxoaporphines and 5-oxodehydroaporphines respectively. This provides a new route to 4,5-dioxoaporphines, indicating potential applications in synthesizing complex organic compounds (Estévez, Villaverde, Estévez, & Castedo, 1994).

Pro-Drug System Development : Berry et al. (1997) synthesized 5-substituted isoquinolin-1-ones via a one-pot Curtius rearrangement. This research indicates potential applications in developing pro-drug systems for selective release of therapeutic drugs in hypoxic solid tumors, demonstrating the compound's relevance in drug delivery systems (Berry, Watson, Whish, & Threadgill, 1997).

Binding Characteristics in Medical Imaging : Chaki et al. (1999) investigated the binding characteristics of a selective ligand for peripheral benzodiazepine receptors in rat brain mitochondria. This study suggests the potential application of similar compounds in medical imaging, particularly for brain studies (Chaki, Funakoshi, Yoshikawa, Okuyama, Okubo, Nakazato, Nagamine, & Tomisawa, 1999).

Synthesis of Heterocyclic Compounds : Kametani et al. (1972) described the synthesis of pentahydro-1-hydroxy-2,11-dimethoxybenzo[b]oxepino[7,6,5-ij]isoquinoline via an intramolecular Ullmann reaction. This indicates the compound's utility in the synthesis of complex heterocyclic compounds, which are often important in pharmaceuticals (Kametani, Fukumoto, & Fujihara, 1972).

Synthesis of Tetrahydroisoquinolines : Clark and Jahangir (1991) demonstrated the synthesis of tetrahydroisoquinolines from N-(tert-butoxycarbonyl)-2-methylbenzylamines. Their method is applicable to the synthesis of chloro and fluoro substituted tetrahydroisoquinolines, indicating the compound's role in synthesizing a range of isoquinoline derivatives (Clark & Jahangir, 1991).

Oxidative Coupling in Organic Synthesis : Huang et al. (2004) discussed the condensation of benzeneacetic acids via a one-pot Bischler–Napieralski reaction, followed by NaBH4 reduction. This research highlights the potential application of the compound in oxidative coupling reactions, important in organic synthesis (Huang, Singh, Chen, & Lee, 2004).

Propriétés

IUPAC Name |

2-[(4-fluorophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20FNO2/c24-19-11-9-17(10-12-19)15-25-14-13-20-21(23(25)26)7-4-8-22(20)27-16-18-5-2-1-3-6-18/h1-12H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJLWBWSTMUHAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride](/img/structure/B2603489.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2603494.png)

![4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid](/img/structure/B2603495.png)

![(E)-2-cyano-3-(5-methylfuran-2-yl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2603497.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]isonicotinamide dihydrochloride](/img/structure/B2603503.png)

![Methyl 2-[2-[[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanylacetate](/img/structure/B2603504.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidine](/img/structure/B2603508.png)